Regiochemistry-Dependent Biological Activity: 3-Aminomethyl vs. 4-Aminomethyl Piperidine Carboxamide Scaffolds in Platelet Aggregation Inhibition
Chiral lactam carboxamides built on the 3-aminomethylpiperidine scaffold delivered compound 34c with dual-mechanism inhibition of collagen-induced (IC₅₀ = 3.3 μM) and U46619-induced (IC₅₀ = 2.7 μM) human platelet aggregation in vitro [1]. Another lead, 31a (IC₅₀ = 6.6 μM), demonstrated 60% protection in an in vivo pulmonary thromboembolism model at 30 μM/kg with sustained efficacy beyond 24 hours, attributable to prolonged systemic exposure after rapid absorption (pharmacokinetic study in rats) [1]. The racemic mixture 28i showed an intermediate IC₅₀ of 16 μM, establishing that both chirality and scaffold integrity modulate potency by over 5-fold within the same chemotype [1]. By contrast, the 4-aminomethyl regioisomer has been primarily explored in gastrokinetic benzamide and dopamine transporter contexts, with no comparable antiplatelet SAR reported [2]. This demonstrates that the 3-substitution regiochemistry is not functionally interchangeable with the 4-substitution pattern for platelet aggregation targets.
| Evidence Dimension | In vitro antiplatelet IC₅₀ (collagen-induced) and in vivo antithrombotic protection |
|---|---|
| Target Compound Data | Compound 34c: IC₅₀ = 3.3 μM (collagen) and 2.7 μM (U46619). Compound 31a: IC₅₀ = 6.6 μM, 60% in vivo protection at 30 μM/kg sustained >24 h. |
| Comparator Or Baseline | 4-aminomethylpiperidine carboxamide derivatives: No equivalent antiplatelet IC₅₀ or in vivo thromboembolism data reported in primary literature. 3-substitution racemic mixture 28i: IC₅₀ = 16 μM. |
| Quantified Difference | 3-aminomethyl scaffold yields active antiplatelet leads (IC₅₀ range 2.7–37 μM). 4-aminomethyl scaffold does not feature in antiplatelet SAR literature. Within 3-series, chirality alone shifts IC₅₀ from 6.6 μM (31a) to 37 μM (32a) to 16 μM (racemic 28i). |
| Conditions | Human platelet aggregation assay (collagen and U46619 agonists); in vivo mouse pulmonary thromboembolism model; pharmacokinetic study in rats. |
Why This Matters
A research program targeting collagen-mediated platelet activation or thromboembolism requires the 3-aminomethyl regioisomer based on published SAR; the 4-substituted analog lacks supporting biological validation for this target class.
- [1] Kumar KSA, et al. Synthesis and identification of chiral aminomethylpiperidine carboxamides as inhibitor of collagen induced platelet activation. Eur J Med Chem. 2014;81:456-472. View Source
- [2] Van Daele GHP, et al. Gastrokinetic bicyclic benzamides of 3- or 4-substituted 4-(aminomethyl)-piperidine derivatives. US Patent 5,776,963, 1998. View Source
